1-(3-Fluoro-5-methoxyphenyl)-ethylamine hydrochloride

Description

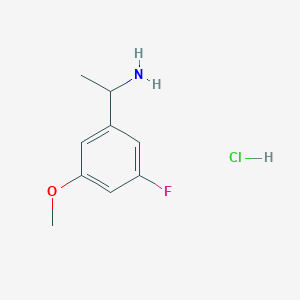

1-(3-Fluoro-5-methoxyphenyl)-ethylamine hydrochloride is a substituted phenethylamine derivative characterized by a fluorine atom at the 3-position and a methoxy group at the 5-position of the benzene ring. Such compounds are often explored as intermediates in pharmaceutical synthesis or as ligands in biochemical studies .

Properties

IUPAC Name |

1-(3-fluoro-5-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c1-6(11)7-3-8(10)5-9(4-7)12-2;/h3-6H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGPMYYFSGLGKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)F)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Fluoro-5-methoxyphenyl)-ethylamine hydrochloride is a chemical compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : 1-(3-Fluoro-5-methoxyphenyl)ethylamine hydrochloride

- CAS Number : 2203071-67-2

- Molecular Formula : C10H14ClFNO2

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin and norepinephrine pathways. It may act as a selective serotonin reuptake inhibitor (SSRI), impacting mood regulation and anxiety levels. Additionally, its structural similarity to other phenethylamines suggests potential interactions with dopamine receptors, which could influence reward pathways and behavioral responses.

Biological Activities

Research indicates several biological activities associated with this compound:

- Antidepressant Effects : Studies suggest that compounds similar in structure to this compound exhibit antidepressant properties by modulating serotonin levels in the brain.

- Neuroprotective Properties : Preliminary findings indicate that the compound may offer neuroprotective benefits, potentially reducing oxidative stress in neuronal cells.

- Anticancer Activity : In vitro studies have shown that related compounds can inhibit cancer cell proliferation, suggesting a need for further investigation into the anticancer potential of this compound.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Modulation of serotonin levels | |

| Neuroprotective | Reduction of oxidative stress | |

| Anticancer | Inhibition of cancer cell growth |

Case Studies

- Antidepressant Efficacy : A study conducted on animal models demonstrated that administration of the compound led to significant reductions in depressive-like behaviors, as measured by the forced swim test. The results indicated a comparable effect to established SSRIs.

- Neuroprotection in Models of Oxidative Stress : In vitro assays using neuronal cell lines exposed to oxidative stress revealed that treatment with this compound resulted in decreased cell death and improved cell viability, suggesting its potential as a neuroprotective agent.

- Inhibition of Cancer Cell Lines : Preliminary studies on various cancer cell lines indicated that the compound exhibited cytotoxic effects, particularly against breast cancer cells, leading to apoptosis as confirmed by flow cytometry analysis.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

- Cytotoxicity Assays : In studies involving human cancer cell lines, IC50 values were determined, indicating effective concentrations for inhibiting cell proliferation.

- Mechanistic Studies : Further molecular docking studies suggested strong interactions between the compound and key receptors involved in neurotransmission and cellular signaling pathways.

Scientific Research Applications

Biological Interactions

1-(3-Fluoro-5-methoxyphenyl)-ethylamine hydrochloride has been studied for its potential interactions with various biological targets. The presence of the fluorine atom enhances binding affinity through hydrogen bonding and electrostatic interactions, while the methoxy group modulates lipophilicity, influencing membrane permeability. These properties make it a candidate for research into:

- Neurotransmitter Receptor Modulation : The compound may affect serotonin or dopamine receptors, which could lead to applications in treating mood disorders or other neurological conditions.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens .

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Pharmacological Research : Investigating its effects on neurotransmitter systems could provide insights into new treatments for psychiatric conditions.

- Antimicrobial Agents : As some derivatives show significant inhibition against microbial strains, further exploration could lead to the development of new antibiotics .

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various experimental settings:

- Neuropharmacology : Research has indicated that compounds similar to this compound can modulate neurotransmitter systems effectively. For instance, studies have shown that modifications to the phenethylamine structure can enhance selectivity for serotonin receptors, which may be beneficial in developing antidepressants .

- Antimicrobial Screening : In vitro tests have demonstrated that certain derivatives possess significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, compounds derived from similar structures have shown inhibition zones exceeding 15 mm against pathogens like Staphylococcus aureus .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters with analogs:

Key Observations :

- Substituent Effects : The 3-fluoro and 5-methoxy groups in the target compound introduce electron-withdrawing (F) and electron-donating (OCH₃) effects, respectively, altering aromatic ring reactivity compared to analogs like 1-(3-methoxyphenyl)-ethylamine HCl .

- Aromatic System : Pyridine-based analogs (e.g., ) exhibit distinct electronic properties due to nitrogen heteroatoms, influencing binding affinity in receptor studies.

Pharmacological and Biochemical Relevance

- Dopamine Analogs : Dopamine HCl (CAS 62-31-7) shares a phenethylamine backbone but lacks halogenation, relying on catechol groups for receptor binding. The target compound’s fluorine substitution may enhance metabolic stability compared to dopamine’s hydroxyl groups .

- Venlafaxine Derivatives: Venlafaxine HCl () incorporates a methoxyphenyl group but with a cyclohexanol moiety, highlighting how structural complexity impacts serotonin-norepinephrine reuptake inhibition. The target compound’s simpler structure may favor easier synthetic modification .

- Heterocyclic Variants : Pyridine-based analogs (e.g., ) are often explored for improved bioavailability in CNS-targeting drugs, whereas benzene-ring derivatives like the target compound may prioritize aromatic π-π interactions .

Research Findings and Trends

- Environmental Impact : UN3077 classification for naphthyl derivatives () highlights the need for eco-toxicological assessments of halogenated phenethylamines like the target compound .

Preparation Methods

Step 1: Formation of Imine or Schiff Base

- The aldehyde group of 3-fluoro-5-methoxybenzaldehyde reacts with ammonia or a primary amine under mild acidic or neutral conditions to form an imine intermediate.

- This step is typically carried out at room temperature or slightly elevated temperatures to facilitate imine formation without side reactions.

Step 2: Reductive Amination

- The imine intermediate is subjected to reduction using either:

- Sodium cyanoborohydride in a protic solvent, which selectively reduces the imine to the corresponding amine without affecting other functional groups.

- Catalytic hydrogenation using hydrogen gas and Pd/C catalyst under controlled pressure (1 atm to several atmospheres) and temperature (room temperature to 50-60°C).

- The reduction converts the imine to 1-(3-fluoro-5-methoxyphenyl)-ethylamine.

Step 3: Formation of Hydrochloride Salt

- The free amine is treated with hydrochloric acid or anhydrous hydrogen chloride in isopropanol or ethyl acetate.

- This results in crystallization of the hydrochloride salt, which is isolated by filtration and drying.

- The hydrochloride salt form improves stability, handling, and purity for further applications.

Industrial Scale Considerations

- Continuous Flow Reactors : Employed to optimize reaction time, temperature control, and yield consistency.

- Catalyst Selection : Palladium on carbon is preferred for its availability and efficiency; however, catalyst loading and recovery are optimized to reduce costs.

- Reaction Monitoring : In-line HPLC or GC-MS is used to monitor conversion and purity.

- Purification : Crystallization from ethyl acetate or isopropanol is standard to afford high-purity hydrochloride salt.

Comparative Table of Preparation Parameters

| Preparation Step | Conditions/Details | Advantages | Notes |

|---|---|---|---|

| Imine Formation | Room temp, mild acid/base catalyst | High selectivity | Avoids side reactions |

| Reductive Amination | NaBH3CN in MeOH or H2/Pd-C (1 atm, 25-55°C) | Mild conditions, high yield | NaBH3CN is selective but toxic; Pd/C hydrogenation is greener |

| Salt Formation | HCl in IPA or EtOAc, 25-30°C | Produces stable crystalline salt | Improves storage and handling |

| Industrial Scale | Continuous flow, catalyst recycling | Efficient, scalable | Requires process optimization |

Research Findings and Optimization Notes

- Selectivity and Purity : The reductive amination method provides excellent selectivity for the ethylamine side chain without affecting the fluorine or methoxy substituents on the aromatic ring.

- Catalyst Sensitivity : Pd/C catalyst activity can be inhibited by impurities; hence, feedstock purity and solvent quality are critical.

- Safety Measures : Handling of sodium cyanoborohydride requires strict safety due to toxicity and potential release of hydrogen cyanide under acidic conditions.

- Yield Optimization : Reaction times of 10-12 hours are typical for complete conversion; shorter times may lead to incomplete reduction.

- Chiral Considerations : While the compound itself is achiral, if enantiomerically pure analogs are desired, chiral catalysts or resolution methods must be employed.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(3-Fluoro-5-methoxyphenyl)-ethylamine hydrochloride in laboratory settings?

- Methodology : A multi-step synthesis is typical. First, introduce the methoxy and fluoro substituents via electrophilic aromatic substitution (e.g., using methoxy and fluorine donors under acidic conditions). Subsequent steps involve ethylamine chain installation via nucleophilic substitution or reductive amination. The final hydrochloride salt is formed by treating the free amine with hydrochloric acid in a polar solvent (e.g., ethanol) .

- Key Considerations : Monitor reaction intermediates using TLC or HPLC to ensure regioselectivity for the 3-fluoro-5-methoxy substitution pattern.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns (e.g., methoxy at C5, fluoro at C3) and ethylamine chain integrity.

- HPLC-MS : Employ reverse-phase HPLC with a C18 column and MS detection to assess purity (>95%) and molecular ion consistency .

- Elemental Analysis : Verify stoichiometry of the hydrochloride salt (e.g., Cl content via ion chromatography) .

Q. What solvents and conditions are optimal for dissolving this compound?

- Solubility Profile : The compound is likely soluble in polar solvents (water, ethanol, methanol) due to its ionic nature. For aqueous solutions, adjust pH to 4–6 using dilute HCl or NaOH to prevent amine deprotonation. For non-polar matrices, use DMSO or DMF as co-solvents .

Advanced Research Questions

Q. How can computational tools optimize the synthesis and reaction conditions for this compound?

- Approach :

- Quantum Chemical Calculations : Simulate reaction pathways (e.g., Fukui indices for electrophilic substitution sites) to predict regioselectivity and byproduct formation .

- Machine Learning : Train models on analogous aryl-ethylamine syntheses to recommend optimal catalysts (e.g., Pd/C for hydrogenation) or solvent systems .

- Validation : Cross-reference computational predictions with experimental yields and impurity profiles using Design of Experiments (DoE) frameworks .

Q. What strategies resolve contradictions in solubility or stability data reported for this compound?

- Case Study : If solubility discrepancies arise (e.g., conflicting water solubility claims):

Reproducibility Checks : Re-test under controlled humidity/temperature.

Advanced Characterization : Use dynamic light scattering (DLS) to detect aggregates or polymorphic forms affecting solubility .

Literature Comparison : Contrast findings with structurally similar compounds (e.g., 2-(3-Bromophenyl)ethanamine hydrochloride) to identify substituent-specific trends .

Q. How can researchers design experiments to evaluate the compound’s bioactivity in neurological models?

- Experimental Design :

- Target Selection : Prioritize serotonin or dopamine receptors due to the ethylamine moiety’s resemblance to neurotransmitter structures .

- In Vitro Assays : Use HEK293 cells expressing human receptors for dose-response studies (EC/IC).

- Control Experiments : Compare with analogs lacking the fluoro or methoxy groups to isolate substituent effects .

Methodological Guidance for Data Analysis

Q. What statistical methods are suitable for analyzing dose-response or kinetic data involving this compound?

- Tools :

- Non-linear Regression : Fit data to Hill or Langmuir equations for receptor-binding studies.

- ANOVA with Post Hoc Tests : Compare multiple experimental groups (e.g., varying substituents or salt forms) .

Q. How to address inconsistencies in spectroscopic data (e.g., unexpected NMR peaks)?

- Troubleshooting :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.